

# **Application Notes and Protocols for SRK-181 in Overcoming Checkpoint Blockade Resistance**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of SRK-181, a selective inhibitor of latent TGF-β1 activation, and its application in overcoming resistance to checkpoint blockade therapies in cancer. Detailed protocols for key preclinical and clinical research methodologies are provided to guide further investigation.

## **Introduction to SRK-181**

SRK-181 is an investigational, fully human IgG4 monoclonal antibody that selectively targets and inhibits the activation of the latent form of Transforming Growth Factor-beta 1 (TGF-β1).[1] [2][3] TGF-β1 is a key cytokine implicated in creating an immunosuppressive tumor microenvironment, which is a major cause of primary resistance to anti-PD-1/PD-L1 checkpoint inhibitors. By preventing the release of active TGF-β1, SRK-181 aims to remodel the tumor microenvironment, enhance anti-tumor immunity, and restore sensitivity to checkpoint blockade.[3] Preclinical and clinical studies have shown that SRK-181, particularly in combination with anti-PD-1 therapy, can lead to tumor regression and has a manageable safety profile.[4][5]

## Mechanism of Action: Targeting Latent TGF-β1

Unlike pan-TGF- $\beta$  inhibitors that have been associated with dose-limiting toxicities, SRK-181 exhibits high selectivity for the latent form of the TGF- $\beta$ 1 isoform.[6][7] This specificity is hypothesized to widen the therapeutic window and avoid off-target effects.[8][9] The TGF- $\beta$ 1



## Methodological & Application

Check Availability & Pricing

signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting tumor progression and immune evasion in advanced disease.[10] In the tumor microenvironment, active TGF- $\beta$ 1 suppresses the function of various immune cells, including CD8+ T cells, and promotes the accumulation of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs).[1][11] SRK-181 binds to the latent TGF- $\beta$ 1 complex, preventing its activation and subsequent signaling through the TGF- $\beta$  receptor complex, thereby abrogating its immunosuppressive effects.[3]





Click to download full resolution via product page

**Caption:** SRK-181 Inhibition of the TGF-β1 Signaling Pathway.



## **Preclinical Data Summary**

Preclinical studies in various syngeneic mouse tumor models that are resistant to anti-PD-1 therapy have demonstrated the efficacy of SRK-181 in combination with checkpoint inhibitors. [4][6]

In Vitro Activity of SRK-181

| Assay Type                  | Cell Line | Species              | IC50 (nM)   | Reference |
|-----------------------------|-----------|----------------------|-------------|-----------|
| Latent TGF-β1<br>Activation | LN229     | Human                | 1.02 - 1.11 | [12]      |
| Latent TGF-β1<br>Activation | LN229     | Rat                  | 1.02 - 1.11 | [12]      |
| Latent TGF-β1<br>Activation | LN229     | Cynomolgus<br>Monkey | 1.02 - 1.11 | [12]      |

In Vivo Efficacy in Anti-PD-1 Resistant Mouse Models

| Tumor Model                | Treatment Group     | Outcome                                                                                                      | Reference |
|----------------------------|---------------------|--------------------------------------------------------------------------------------------------------------|-----------|
| MBT-2 (Bladder)            | SRK-181 + anti-PD-1 | Significant increase in effector T cells, decrease in immunosuppressive myeloid cells, and survival benefit. |           |
| EMT6 (Breast)              | SRK-181 + anti-PD-1 | Tumor regression and survival benefit.                                                                       | [4]       |
| Cloudman S91<br>(Melanoma) | SRK-181 + anti-PD-1 | Tumor regression and survival benefit.                                                                       | [5]       |

## **Clinical Data Summary**

The Phase 1 DRAGON trial (NCT04291079) evaluated the safety and efficacy of SRK-181 alone and in combination with anti-PD-(L)1 therapy in patients with advanced solid tumors



resistant to checkpoint inhibitors.[1][5]

## Phase 1 DRAGON Trial (Part B) Efficacy in Anti-PD-1

**Resistant Patients** 

| Tumor Type                                    | Number of<br>Evaluable<br>Patients | Objective<br>Response<br>Rate (ORR) | Clinical<br>Benefit Rate | Reference |
|-----------------------------------------------|------------------------------------|-------------------------------------|--------------------------|-----------|
| Clear Cell Renal<br>Cell Carcinoma<br>(ccRCC) | 16                                 | 25%                                 | 69%                      | [13]      |

Note: As of May 26, 2023, the combination of SRK-181 and pembrolizumab was generally well-tolerated.[13]

## Experimental Protocols In Vitro TGF-β1 Activation Assay

This protocol is a representative method for assessing the inhibitory activity of SRK-181 on latent TGF- $\beta$ 1 activation.

Objective: To determine the IC50 of SRK-181 in inhibiting the activation of latent TGF-β1.

#### Materials:

- LN229 human glioblastoma cells[12]
- CAGA12 reporter cells (containing a SMAD-responsive luciferase reporter)[12]
- SRK-181 antibody
- Cell culture medium and supplements
- Luciferase assay reagent
- Plate reader with luminescence detection capabilities



#### Protocol:

- Cell Culture: Culture LN229 and CAGA12 cells according to standard protocols.
- Overexpression of Latent TGF-β1: Transfect LN229 cells to overexpress human, rat, or cynomolgus monkey latent TGF-β1.[12]
- Co-culture and Treatment:
  - Seed the transfected LN229 cells in a 96-well plate.
  - Once adherent, add CAGA12 reporter cells to each well.
  - Add serial dilutions of SRK-181 or a vehicle control to the co-culture.
  - Incubate for 24-48 hours.
- Luciferase Assay:
  - Lyse the cells and perform a luciferase assay according to the manufacturer's instructions.
  - Measure luminescence using a plate reader.
- Data Analysis:
  - Normalize the luciferase signal to a positive control (no SRK-181).
  - Plot the dose-response curve and calculate the IC50 value.



Click to download full resolution via product page

**Caption:** Workflow for the in vitro TGF-β1 activation assay.

## In Vivo Murine Tumor Model for Checkpoint Resistance

### Methodological & Application





This protocol outlines a general procedure for establishing a syngeneic tumor model to evaluate the efficacy of SRK-181 in overcoming resistance to anti-PD-1 therapy.

Objective: To assess the anti-tumor activity of SRK-181 in combination with an anti-PD-1 antibody in a checkpoint-resistant tumor model.

#### Materials:

- MBT-2, EMT6, or other suitable murine cancer cell line
- Female C57BL/6 or BALB/c mice (strain dependent on the cell line)
- SRK-181-mlgG1 (murine version of SRK-181)
- Anti-mouse PD-1 antibody
- Vehicle control and isotype control antibodies
- Calipers for tumor measurement

#### Protocol:

- Tumor Implantation:
  - Harvest and prepare a single-cell suspension of the chosen cancer cell line.
  - Subcutaneously inject the cells into the flank of the mice.
- Tumor Growth Monitoring and Grouping:
  - Monitor tumor growth by measuring with calipers every 2-3 days.
  - When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, anti-PD-1 alone, SRK-181 alone, SRK-181 + anti-PD-1).
- Treatment Administration:
  - Administer treatments (e.g., intraperitoneal injection) according to the desired dosing schedule and concentration.



- Efficacy Assessment:
  - Continue to monitor tumor volume and body weight.
  - At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., immunohistochemistry, flow cytometry).
  - Monitor survival as a primary or secondary endpoint.
- Data Analysis:
  - Compare tumor growth inhibition and survival rates between the different treatment groups.





Click to download full resolution via product page

**Caption:** Workflow for in vivo efficacy studies.

## Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

This representative protocol describes the analysis of immune cell populations within the tumor microenvironment following treatment.

Objective: To quantify the changes in tumor-infiltrating immune cell populations (e.g., CD8+ T cells, MDSCs) after treatment with SRK-181 and anti-PD-1.

#### Materials:

- Freshly excised tumors
- Tumor dissociation kit
- Flow cytometry buffer (e.g., PBS with 2% FBS)
- Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD8, CD11b, Gr-1)
- Flow cytometer

#### Protocol:

- Tumor Dissociation:
  - Mince the tumor tissue and digest it into a single-cell suspension using a tumor dissociation kit or enzymatic digestion.
  - Filter the cell suspension to remove debris.
- Cell Staining:
  - Count the cells and resuspend them in flow cytometry buffer.



- Incubate the cells with a cocktail of fluorescently conjugated antibodies targeting the immune cell populations of interest.
- Wash the cells to remove unbound antibodies.
- Flow Cytometry Acquisition:
  - Acquire the stained cells on a flow cytometer.
  - Use appropriate compensation controls to correct for spectral overlap.
- Data Analysis:
  - Gate on the live, single-cell population.
  - Identify and quantify the different immune cell subsets based on their marker expression.
  - Compare the percentages and absolute numbers of immune cells between treatment groups.

## **Safety and Toxicology**

Nonclinical toxicology studies of SRK-181 have been conducted in rats and cynomolgus monkeys.[12]

## **Summary of 4-Week GLP Toxicology Studies**



| Species               | Doses<br>Administered<br>(mg/kg/week) | Findings                                                         | No-Observed-<br>Adverse-Effect<br>Level (NOAEL)<br>(mg/kg/week) | Reference |
|-----------------------|---------------------------------------|------------------------------------------------------------------|-----------------------------------------------------------------|-----------|
| Sprague-Dawley<br>Rat | 30, 100, 200                          | Well-tolerated,<br>no treatment-<br>related adverse<br>findings. | 200                                                             | [12]      |
| Cynomolgus<br>Monkey  | 30, 100, 300                          | Well-tolerated,<br>no treatment-<br>related adverse<br>findings. | 300                                                             | [12]      |

Importantly, no cardiotoxicities, which have been a concern with pan-TGF- $\beta$  inhibitors, were observed in these studies.[8] In the Phase 1 DRAGON trial, SRK-181 was generally well-tolerated both as a monotherapy and in combination with anti-PD-(L)1 therapy.[9]

## Conclusion

SRK-181 represents a promising therapeutic strategy to overcome resistance to checkpoint blockade by selectively targeting latent TGF-β1. The preclinical and clinical data to date support its continued development. The protocols outlined in these application notes provide a framework for researchers to further investigate the mechanism and efficacy of SRK-181 and similar therapeutic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. scholarrock.com [scholarrock.com]
- 2. Facebook [cancer.gov]







- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SRK-181 Alone or in Combination With Anti-PD-(L)1 Antibody Therapy in Patients With Locally Advanced or Metastatic Solid Tumors (DRAGON) [clin.larvol.com]
- 8. ascopubs.org [ascopubs.org]
- 9. onclive.com [onclive.com]
- 10. Transforming Growth Factor-β Pathway: Biological Functions and Therapeutic Targets PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nonclinical Development of SRK-181: An Anti-Latent TGFβ1 Monoclonal Antibody for the Treatment of Locally Advanced or Metastatic Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 13. TGF-Î<sup>2</sup> Signaling | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [Application Notes and Protocols for SRK-181 in Overcoming Checkpoint Blockade Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15565258#srk-181-for-overcoming-resistance-to-checkpoint-blockade-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com